Benzeneacetamide, 4-chloro-N-[1-[[(cyanoamino)[(2-methyl-3-pyridinyl)imino]methyl]amino]-2,2-dimethylpropyl]-
Description
The compound Benzeneacetamide, 4-chloro-N-[1-[[(cyanoamino)[(2-methyl-3-pyridinyl)imino]methyl]amino]-2,2-dimethylpropyl]- is a structurally complex benzeneacetamide derivative characterized by:
- A 4-chloro substituent on the benzene ring.
- A bulky N-substituent comprising a cyanoamino group, a 2-methyl-3-pyridinyl imino moiety, and a 2,2-dimethylpropyl backbone.
Properties
Molecular Formula |
C21H25ClN6O |
|---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[1-[[(cyanoamino)-[(2-methylpyridin-3-yl)amino]methylidene]amino]-2,2-dimethylpropyl]acetamide |
InChI |
InChI=1S/C21H25ClN6O/c1-14-17(6-5-11-24-14)26-20(25-13-23)28-19(21(2,3)4)27-18(29)12-15-7-9-16(22)10-8-15/h5-11,19H,12H2,1-4H3,(H,27,29)(H2,25,26,28) |
InChI Key |
QTDONOXURZFSIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)NC(=NC(C(C)(C)C)NC(=O)CC2=CC=C(C=C2)Cl)NC#N |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Key Functional Groups
The target compound, Benzeneacetamide, 4-chloro-N-[1-[[(cyanoamino)[(2-methyl-3-pyridinyl)imino]methyl]amino]-2,2-dimethylpropyl]- , features a 4-chlorobenzeneacetamide core linked to a complex amine side chain. The side chain includes:
- Cyanoacetyl group : A nitrile-containing moiety critical for bioactivity.
- 2-Methyl-3-pyridinyl group : A substituted aromatic heterocycle.
- 2,2-Dimethylpropyl group : A branched, sterically hindered alkyl chain (neopentyl).
- Imino linkage : Connecting the cyanoamino and pyridinyl groups.
This structure suggests a multi-step synthesis involving chlorination, amide bond formation, and coupling reactions.
Synthesis Strategies and Key Reactions
Core Structure: 4-Chlorobenzeneacetamide
The synthesis of the 4-chlorobenzeneacetamide backbone typically involves chlorination of benzeneacetamide or benzeneacetic acid .
Mechanistic Insight : Chlorination at the para position is directed by the acetamide group, which activates the aromatic ring toward electrophilic substitution.
Cyanoacetylation and Amine Side Chain Assembly
The cyanoacetyl group is introduced via N-cyanoacylation , often using cyanamide or cyanide-containing reagents. The pyridinyl and neopentyl groups are assembled through condensation and alkylation .
Step 1: Cyanoacetylation
Reaction of a primary amine with a cyanoacetylating agent (e.g., cyanoacetyl chloride or 1-cyanoacetyl-3,5-dimethylpyrazole):
Key Challenge : Steric hindrance from the neopentyl group requires optimized reaction conditions (e.g., ultrasonication or polar aprotic solvents).
Pyridinyl Group Synthesis
The 2-methyl-3-pyridinyl group is synthesized via directed electrophilic substitution or cross-coupling reactions .
Note : Chlorination of pyridine at the 3-position requires careful temperature control to avoid over-substitution.
Amide Bond Formation and Final Assembly
The amine side chain is coupled to the 4-chlorobenzeneacetamide via amide bond formation .
Critical Step : Purification via column chromatography (silica gel, hexane/ethyl acetate) is essential to remove by-products such as unreacted intermediates.
Comparative Analysis of Synthetic Routes
| Route | Advantages | Disadvantages |
|---|---|---|
| Thionyl Chloride | High yield, no by-product generation | Requires vacuum distillation for purification |
| POCl₃-Mediated Chlorination | Mild conditions, scalable for industrial use | Limited to chlorination at specific positions |
| Suzuki Coupling | High regioselectivity for pyridinyl group | Requires expensive palladium catalysts |
Challenges and Optimization Strategies
Steric Hindrance in Cyanoacetylation
The neopentyl group’s bulkiness reduces reaction rates. Solutions :
Industrial and Research Applications
Pharmacological Intermediates
The compound’s cyanoacetyl and pyridinyl groups are critical in antiviral or anticancer agents . For example:
Chemical Reactions Analysis
Benzeneacetamide, 4-chloro-N-[1-[[(cyanoamino)[(2-methyl-3-pyridinyl)imino]methyl]amino]-2,2-dimethylpropyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds. In biology, it has been studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is being explored for its potential therapeutic applications. Additionally, it has industrial applications in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzeneacetamide, 4-chloro-N-[1-[[(cyanoamino)[(2-methyl-3-pyridinyl)imino]methyl]amino]-2,2-dimethylpropyl]- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Research Implications and Gaps
- Synthetic Routes: and describe reductive amination and triazole/isoquinolinone synthesis, which could be adapted for the target compound’s cyanoamino-pyridinyl imino backbone .
- Environmental Impact : Simpler benzeneacetamides (e.g., N,N-dimethyl-) are detected as environmental pollutants (), urging ecological toxicity studies for halogenated derivatives .
Biological Activity
Benzeneacetamide, specifically 4-chloro-N-[1-[[(cyanoamino)[(2-methyl-3-pyridinyl)imino]methyl]amino]-2,2-dimethylpropyl]- , is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant research findings.
Structural Features
The compound has the following molecular formula:
- Molecular Formula : C21H25ClN6O
- Molecular Weight : 404.92 g/mol
Its structure includes a benzene ring linked to an acetamide group with various substituents that enhance its reactivity and interaction with biological targets. The presence of a chloro group and a cyanoamino moiety suggests potential for diverse pharmacological effects.
Biological Activity Overview
Benzeneacetamide derivatives have been studied for various biological activities, including:
- Antitumor Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation.
- Adenosine Receptor Modulation : Certain derivatives act as allosteric enhancers of adenosine receptors, which are critical in various physiological processes.
Antitumor Activity
Recent studies have demonstrated that benzeneacetamide derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study reported an IC50 value of 1.30 μM against HepG2 cells, indicating strong inhibitory activity compared to standard treatments like SAHA (suberoylanilide hydroxamic acid) .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship study revealed that modifications to the substituents on the benzene and acetamide groups significantly affect biological activity. For example, the introduction of electron-withdrawing groups at specific positions enhances receptor binding and functional activity .
Comparative Analysis
To better understand the unique properties of 4-chloro-N-[1-[[(cyanoamino)[(2-methyl-3-pyridinyl)imino]methyl]amino]-2,2-dimethylpropyl]-, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide | Benzoyl group addition | Potential anti-inflammatory properties |
| Nepafenac | Non-steroidal anti-inflammatory drug | COX-2 inhibitory activity |
| 2-Amino-3-benzoyl-5-chlorobenzeneacetamide | Chlorine substitution | Similar anti-inflammatory effects |
This table highlights the distinctiveness of the compound in terms of its specific molecular structure and potential applications in medicinal chemistry.
Case Studies
Several case studies have focused on the therapeutic applications of benzeneacetamide derivatives:
- Cancer Treatment : A study demonstrated that derivatives could enhance the efficacy of existing chemotherapeutics when used in combination, suggesting a synergistic effect .
- Neurological Disorders : Research indicates potential use in treating neurological disorders through modulation of neurotransmitter systems via adenosine receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
